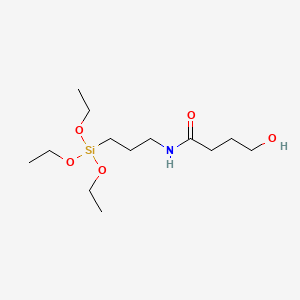

(2-Methoxy-benzyl)-(1-methyl-piperidin-4-yl)-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of 2-Methoxybenzylamine and 4-Methoxybenzyl alcohol , which are organic compounds used in laboratory settings .

Synthesis Analysis

While specific synthesis methods for “(2-Methoxy-benzyl)-(1-methyl-piperidin-4-yl)-amine” were not found, related compounds such as N-(2-methoxybenzyl)-acetamide have been synthesized from amide derivatives .Molecular Structure Analysis

The molecular structure of related compounds like 2-Methoxybenzyl alcohol has been analyzed using techniques such as single-crystal X-ray diffraction analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds like 2-Methoxybenzyl alcohol include a molecular formula of C8H10O2, an average mass of 138.164 Da, and a mono-isotopic mass of 138.068085 Da .Scientific Research Applications

- The compound’s mechanism involves binding to nitrogen atoms on amides and other nitrogen-containing compounds, which contributes to its antimicrobial effects .

- Its antagonist activity against various organometallic and non-organometallic compounds suggests a role in managing inflammatory diseases, such as myocardial infarction .

Antimicrobial Activity

Anti-inflammatory Properties

Mass Spectrometry Research

Safety and Hazards

Mechanism of Action

Target of Action

N-(2-methoxybenzyl)-1-methylpiperidin-4-amine, also known as (2-Methoxy-benzyl)-(1-methyl-piperidin-4-yl)-amine, is a complex organic compoundSimilar compounds have been found to interact withserotonin receptors , specifically the 5-HT 2A/2C receptors . These receptors play a crucial role in various physiological functions, including mood regulation, anxiety, and cognitive processes.

Mode of Action

It may bind to the 5-HT 2A/2C receptors, triggering a series of biochemical reactions that lead to changes in cellular function .

Biochemical Pathways

The compound’s interaction with serotonin receptors can affect various biochemical pathways. For instance, activation of 5-HT 2A/2C receptors can influence the release of neurotransmitters like dopamine (DA), serotonin (5-HT), acetylcholine (ACh), and glutamate . These neurotransmitters are involved in numerous physiological processes, including mood regulation, cognition, and motor control.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific interactions with its target receptors and the subsequent biochemical reactions. For instance, activation of serotonin receptors could lead to changes in neurotransmitter release, potentially affecting mood, cognition, and other physiological processes .

properties

IUPAC Name |

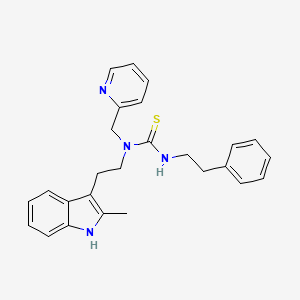

N-[(2-methoxyphenyl)methyl]-1-methylpiperidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O/c1-16-9-7-13(8-10-16)15-11-12-5-3-4-6-14(12)17-2/h3-6,13,15H,7-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOFCVSFSSNPISO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NCC2=CC=CC=C2OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Methoxy-benzyl)-(1-methyl-piperidin-4-yl)-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2390694.png)

![[(S)-1-Methyl-2-oxo-3-bromopropyl]carbamic acid tert-butyl ester](/img/structure/B2390696.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2390698.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2390700.png)

![2-Methoxyethyl 2-methyl-1-(4-methylphenyl)sulfonyl-5-[(4-methylphenyl)sulfonylamino]indole-3-carboxylate](/img/structure/B2390703.png)

![N-[[4-benzyl-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2390709.png)

![1-allyl-4-(1-(2-(2-isopropyl-5-methylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2390710.png)

![Methyl 8,8-difluorobicyclo[5.1.0]octane-4-carboxylate](/img/structure/B2390713.png)